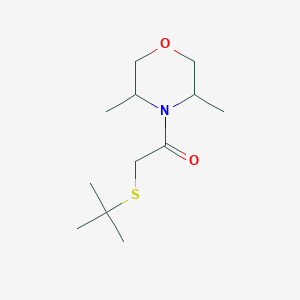
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one, also known as CPP, is a compound that has been widely used in scientific research for its ability to modulate N-methyl-D-aspartate (NMDA) receptors. These receptors are important for synaptic plasticity, learning, and memory. CPP has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, depression, and schizophrenia.
Mecanismo De Acción
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This results in a decrease in NMDA receptor activity, which in turn affects synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region important for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one in lab experiments is its ability to selectively modulate NMDA receptor activity. This allows researchers to study the specific role of NMDA receptors in various neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Direcciones Futuras
There are several future directions for research on 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one. One area of interest is its potential therapeutic applications in neurological disorders. This compound has shown promise in animal models of Alzheimer's disease and depression, and further studies are needed to determine its efficacy in humans. Another area of interest is the development of new compounds that can selectively modulate NMDA receptor activity without the potential toxicity of this compound. These compounds could have important therapeutic applications in a variety of neurological disorders.
Métodos De Síntesis
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one can be synthesized through a multistep process starting with the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting intermediate with ethylamine and acetic anhydride. The final product is obtained through the reaction of this intermediate with 2-chloroacrolein.
Aplicaciones Científicas De Investigación
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has been used extensively in scientific research to study the role of NMDA receptors in various neurological disorders. It has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and depression. This compound has also been used to study the mechanisms underlying drug addiction and withdrawal.
Propiedades
IUPAC Name |
4-(2-chloroprop-2-enyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-3-8-9(13)11-4-5-12(8)6-7(2)10/h8H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPUQTBTOAPVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)